

# SHP504 Allosteric Site 2 Binding Affinity: A Technical Guide

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## Compound of Interest

Compound Name: **SHP504**

Cat. No.: **B11929918**

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This technical guide provides an in-depth overview of the binding affinity of **SHP504**, an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), at its second allosteric site. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

## Core Data Presentation

**SHP504** is a distinct allosteric inhibitor that binds to a previously unexplored "latch" pocket at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains of SHP2.<sup>[1]</sup> This binding event stabilizes the auto-inhibited, closed conformation of SHP2, thereby preventing its catalytic activity. The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of **SHP504**.

| Parameter | Value        | SHP2 Construct        | Notes  |
|-----------|--------------|-----------------------|--|
| IC50      | 21 $\mu$ M   | SHP2 (residues 1-525) | This value represents the concentration of SHP504 required to inhibit 50% of the enzymatic activity of the full-length SHP2 protein. |
| IC50      | >100 $\mu$ M | SHP2 PTP domain       | Demonstrates the selectivity of SHP504 for the allosteric site over the isolated catalytic PTP domain.                               |

## Experimental Protocols

The determination of the binding affinity and inhibitory potency of **SHP504** against SHP2 is typically achieved through a fluorescence-based biochemical assay. The following protocol outlines a standard method for measuring the IC50 value of an allosteric SHP2 inhibitor.

### Protocol: Fluorescence-Based SHP2 Inhibition Assay

This protocol utilizes the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).

#### Materials:

- Recombinant full-length wild-type SHP2 (SHP2-WT)
- SHP2 allosteric activator peptide (e.g., dually phosphorylated IRS-1 peptide, p-IRS1)
- DiFMUP substrate
- **SHP504** or other test compounds

- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20
- 384-well black, shallow polystyrene plates
- Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

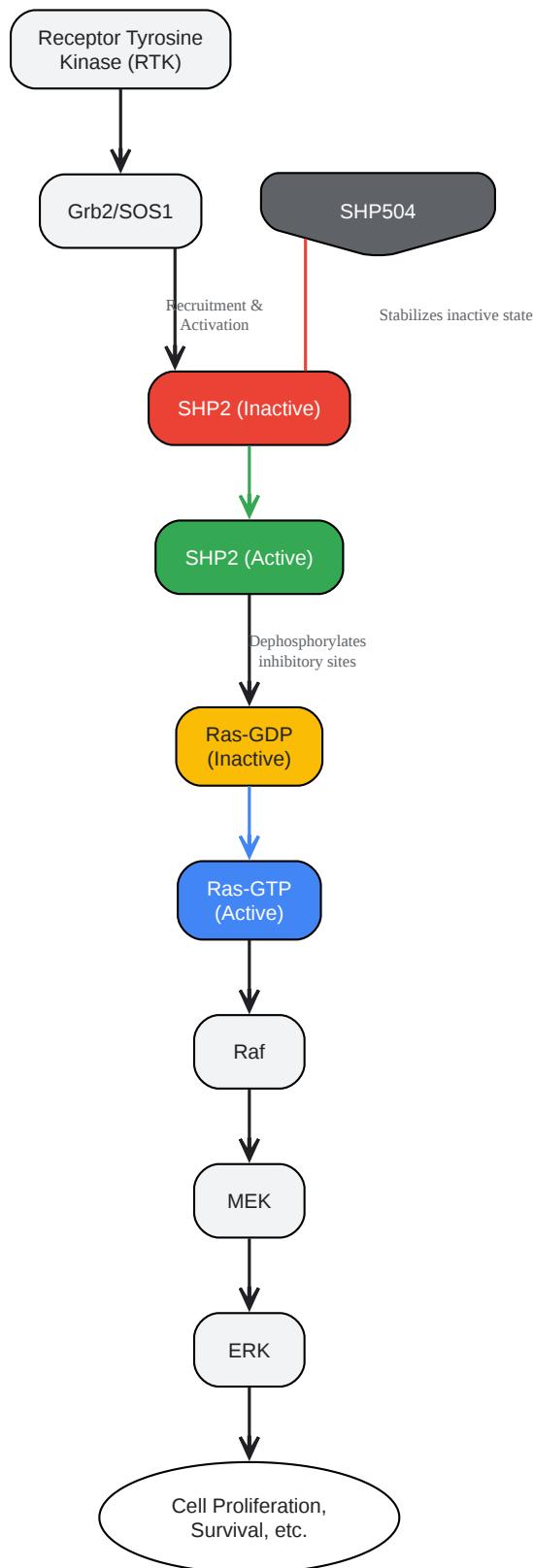
#### Procedure:

- Compound Preparation: Prepare a serial dilution of **SHP504** in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
- Enzyme and Activator Preparation: Prepare a working solution of SHP2-WT at a final concentration of 0.5 nM in the assay buffer. To activate the auto-inhibited SHP2-WT, add the p-IRS1 peptide to a final concentration of 1.0  $\mu$ M.<sup>[2]</sup> Incubate this mixture at room temperature for a specified period to allow for activation.
- Assay Reaction:
  - To each well of the 384-well plate, add the serially diluted **SHP504** or control vehicle (DMSO).
  - Add the pre-activated SHP2-WT enzyme solution to each well.
  - Initiate the enzymatic reaction by adding DiFMUP to a final concentration of 10  $\mu$ M.<sup>[2]</sup>
- Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity at time zero. Incubate the plate at room temperature for 30 minutes and then measure the fluorescence intensity again.<sup>[2]</sup>
- Data Analysis:
  - Subtract the background fluorescence (wells with no enzyme) from all readings.
  - Calculate the percent inhibition for each concentration of **SHP504** relative to the control wells (containing only DMSO).
  - Plot the percent inhibition against the logarithm of the **SHP504** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Visualization of Signaling Pathways and Workflows

## SHP2-Mediated MAPK Signaling Pathway

SHP2 is a critical positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.<sup>[3][4][5]</sup> Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to the cell membrane where it dephosphorylates specific substrates, leading to the activation of Ras and the downstream kinase cascade (Raf-MEK-ERK). This pathway plays a crucial role in cell proliferation, differentiation, and survival. **SHP504**, by locking SHP2 in its inactive state, prevents these downstream signaling events.

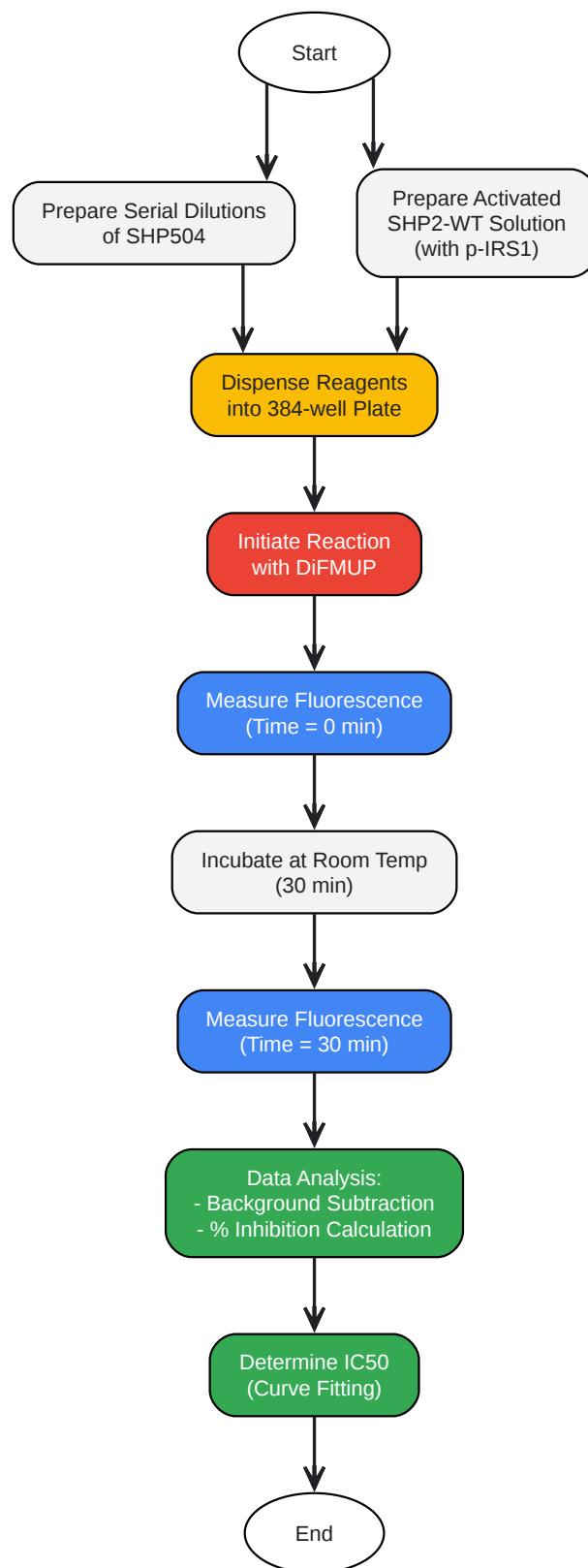


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Caption: SHP2 activation and its role in the MAPK signaling pathway, with the inhibitory action of **SHP504**.

## Experimental Workflow for SHP2 Inhibition Assay

The following diagram illustrates the logical flow of the experimental protocol for determining the IC<sub>50</sub> of an SHP2 inhibitor.



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Caption: Workflow for the fluorescence-based SHP2 biochemical inhibition assay.

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